![molecular formula C26H27N3O4S B2578795 2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide CAS No. 899927-71-0](/img/no-structure.png)
2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of thieno[2,3-d]pyrimidin-4-ones involves the condensation of 2,3-dimethyl- and 2,3-diphenyl-thiophenes with amidines . Another approach involves a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name. It contains a thieno[2,3-d]pyrimidin-4-one core, which is a bicyclic system consisting of a thiophene ring fused with a pyrimidin-4-one ring. The molecule also contains ethoxyphenyl, dimethyl, and phenethylacetamide substituents .Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse. For example, 2-thioxo-1,3-dihydropyridino[2,3-d]pyrimidin-4-ones react with hydrazonoyl halides to give pyridino[2,3-d]triazolo[4,5-a]pyrimidin-4-ones .Scientific Research Applications
Antitumor Agents
This compound has been synthesized as a derivative of thieno[3,2-d]pyrimidine and has shown promising results as an antitumor agent . It has been found to have significant antiproliferative activity against SU-DHL-6, WSU-DLCL-2, and K562 cancer cell lines . The compound also showed low toxicity against HEK-293T cells . It was found to significantly affect lymphoma cell morphology, induce apoptosis of SU-DHL-6 cells in a concentration-dependent manner, and inhibit their migration . These findings suggest that this compound could be a valuable tool for further optimization and evaluation of new EZH2 inhibitors .
Antibacterial and Antifungal Activity
The compound has also been synthesized as a derivative of thieno[2,3-d]pyrimidin-4(3H)-one and tested for its antibacterial and antifungal activities . It showed higher antifungal activity than fluconazole against Candida fungus species . In terms of antibacterial activity, 2-substituted thieno-[2,3-d]pyrimidin-4(3H)-ones showed better activity than 2-substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one derivatives .
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-ethoxybenzaldehyde with 5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidine-1(2H)-acetic acid to form an intermediate, which is then reacted with N-phenethylamine to yield the final product.", "Starting Materials": [ "4-ethoxybenzaldehyde", "5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidine-1(2H)-acetic acid", "N-phenethylamine" ], "Reaction": [ "Step 1: Condensation of 4-ethoxybenzaldehyde with 5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidine-1(2H)-acetic acid in the presence of a base such as potassium carbonate in DMF to form an intermediate.", "Step 2: Addition of N-phenethylamine to the intermediate in the presence of a coupling agent such as EDCI and a base such as DIPEA to yield the final product.", "Step 3: Purification of the final product by column chromatography or recrystallization." ] } | |
CAS RN |
899927-71-0 |
Product Name |
2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide |
Molecular Formula |
C26H27N3O4S |
Molecular Weight |
477.58 |
IUPAC Name |
2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C26H27N3O4S/c1-4-33-21-12-10-20(11-13-21)29-24(31)23-17(2)18(3)34-25(23)28(26(29)32)16-22(30)27-15-14-19-8-6-5-7-9-19/h5-13H,4,14-16H2,1-3H3,(H,27,30) |
InChI Key |
RLRHYWXCSRWFGI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)NCCC4=CC=CC=C4)SC(=C3C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.